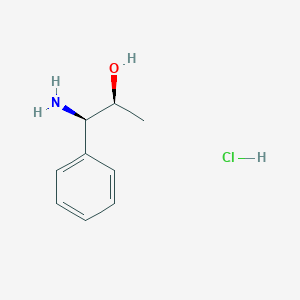

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride

Description

(1R,2S)-1-Amino-1-phenylpropan-2-ol hydrochloride (CAS: 88784-91-2), also known as ephedrine hydrochloride or MPPH, is a chiral phenethylamine derivative with a molecular formula of C₉H₁₄ClNO and a molecular weight of 187.67 g/mol . It is a sympathomimetic agent that stimulates α- and β-adrenergic receptors, leading to increased heart rate, blood pressure, and bronchodilation . Structurally, it features a hydroxyl group at the C2 position, a methylamino group at C1, and a phenyl ring at C1, contributing to its stereochemical and pharmacological specificity .

In forensic and clinical settings, MPPH is analyzed using HPLC and GC-MS techniques . Recent studies highlight its instability in biological samples contaminated with Escherichia coli, showing a 30–70% degradation in plasma and urine stored at −20°C over six months . This degradation is attributed to microbial metabolism, which produces derivative compounds with altered retention times and peak areas in chromatographic analyses .

Properties

IUPAC Name |

(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-KUSKTZOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2S)-1-phenyl-2-nitropropene using a palladium catalyst. The reaction is conducted in a solvent such as ethanol under hydrogen gas at elevated pressures and temperatures. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of phenylacetone or benzaldehyde.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is a chiral compound with diverse applications stemming from its biological activity as a sympathomimetic agent. Its primary mechanism involves inducing the release of norepinephrine, which subsequently activates both alpha (α) and beta (β) adrenergic receptors in the body.

Therapeutic Applications

This compound has several applications in medicine:

- Bronchodilator It is used in treating asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that (1R,2S)-ephedrine significantly improves lung function in asthmatic patients by reducing airway resistance and enhancing airflow.

- Decongestant It is commonly found in over-the-counter medications designed to relieve nasal congestion.

- Weight Loss Aid It is sometimes included in weight loss supplements because of its stimulant effects on metabolism.

Scientific Research Applications

Beyond its therapeutic uses, this compound is valuable in scientific research:

- Chemistry It serves as a chiral building block in synthesizing various pharmaceuticals.

- Biology It is studied for its effects on adrenergic receptors and neurotransmitter release.

- Medicine It is utilized as a bronchodilator and decongestant in treating asthma and nasal congestion.

- Industry It is employed in the synthesis of other active pharmaceutical ingredients.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of phenylacetone or benzaldehyde.

- Reduction Further reduction can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are employed in substitution reactions. Substitution leads to the formation of N-alkyl or N-acyl derivatives.

Pharmacokinetics

The compound's pharmacokinetic profile includes:

- Absorption It is rapidly absorbed after oral administration.

- Metabolism It undergoes minimal liver metabolism.

- Elimination Half-life It has an elimination half-life of approximately 3 to 6 hours.

Mechanism of Action

The compound exerts its effects primarily by stimulating adrenergic receptors. It acts as an agonist at both alpha and beta adrenergic receptors, leading to bronchodilation and vasoconstriction. The molecular targets include adrenergic receptors on smooth muscle cells in the respiratory tract and blood vessels. The activation of these receptors results in the relaxation of bronchial smooth muscles and constriction of blood vessels, thereby alleviating symptoms of asthma and nasal congestion.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

MPPH belongs to a class of phenethylamine derivatives with stereochemical variations that significantly influence pharmacological activity:

Key Findings :

Halogen-Substituted Derivatives

Halogenation alters metabolic stability and antimicrobial properties:

Key Findings :

Biological Activity

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, commonly known as (1R,2S)-(-)-Ephedrine hydrochloride, is a chiral compound with significant biological activity primarily as a sympathomimetic agent. This article explores its biological activity, pharmacological mechanisms, therapeutic applications, and relevant research findings.

Chemical and Pharmacological Profile

Molecular Formula: C₉H₁₃ClN₁O

Molecular Weight: 175.66 g/mol

CAS Number: 299-42-3

This compound exhibits a secondary amine and an alcohol functional group, which are crucial for its biological effects. The compound acts predominantly on the sympathetic nervous system (SNS) by inducing the release of norepinephrine, activating both alpha (α) and beta (β) adrenergic receptors. This mechanism underlies its use in various therapeutic contexts, including as a bronchodilator and decongestant.

The primary mode of action involves:

- Indirect Sympathomimetic Activity: It stimulates the release of norepinephrine from nerve endings, enhancing adrenergic receptor activation.

- Receptor Activation: It activates α and β adrenergic receptors leading to physiological responses such as increased heart rate and bronchodilation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapidly absorbed after oral administration.

- Metabolism: Minimal liver metabolism.

- Elimination Half-life: Approximately 3 to 6 hours.

Therapeutic Applications

This compound has a range of applications in medicine:

- Bronchodilator: Used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

- Decongestant: Commonly employed in over-the-counter medications for nasal congestion.

- Weight Loss Aid: Sometimes used in weight loss supplements due to its stimulant effects on metabolism.

Case Studies

-

Bronchodilation in Asthma Patients:

A study demonstrated that administration of (1R,2S)-ephedrine significantly improved lung function in asthmatic patients by reducing airway resistance and enhancing airflow . -

Cardiovascular Effects:

Research indicated that the compound increased heart rate and blood pressure in healthy subjects, showcasing its sympathomimetic properties. These effects are mediated through β-receptor activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-(-)-norephedrine | Lacks the methyl group on nitrogen | Different pharmacological effects due to structure |

| (1R,2S)-(-)-pseudoephedrine | Differs in stereochemistry | Predominantly used as a decongestant |

| (1R,2R)-2-amino-1-phenylpropan-1-ol | Different stereochemistry affecting receptor binding | Less potent sympathomimetic activity |

The unique stereochemistry of (1R,2S)-1-amino-1-phenylpropan-2-ol is crucial for its pharmacological profile. Its dual action on adrenergic receptors distinguishes it from similar compounds.

Q & A

Q. What analytical methods are validated for assessing the stability of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride (MPPH) in biological matrices?

High-performance liquid chromatography (HPLC) at 214.4 nm is the primary method for quantifying MPPH stability in plasma and urine. Parameters include retention time (1.63 min), peak area (100% at baseline), and calibration curves validated for linearity and sensitivity . Minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) assays using microdilution methods determine microbial interactions, with MIC = 87.5 ± 25 ppm and MBC = 175 ± 50 ppm for E. coli .

Q. What are the optimal storage conditions for preserving MPPH stability in forensic samples?

MPPH remains stable in plasma for 48 hours at 37°C but degrades by ~11% in urine under the same conditions. Long-term storage at −20°C shows progressive instability: plasma samples degrade by >30%, and urine by >70% after six months. Immediate freezing and avoiding microbial contamination are critical .

Q. How does microbial contamination influence MPPH quantification in biological samples?

E. coli inoculation accelerates MPPH degradation via enzymatic or metabolic pathways. For example, urine samples stored at −20°C show ~11% degradation after one month, increasing to 49% by six months. Sterile handling and antimicrobial preservatives (e.g., sodium azide) are recommended to mitigate this .

Q. What chromatographic parameters ensure reliable detection of MPPH degradation products?

HPLC analysis should monitor secondary peaks indicating degradation. For instance, urine samples inoculated with E. coli show new peaks at retention times >1.63 min, suggesting microbial metabolites. Method validation must include specificity tests against known impurities .

Q. Why is chiral resolution critical in studying MPPH stability?

MPPH’s stereochemistry ((1R,2S)-configuration) affects its susceptibility to microbial degradation. Racemization under microbial stress can alter pharmacological activity, necessitating enantiomeric purity assessments via chiral HPLC or capillary electrophoresis .

Advanced Research Questions

Q. How can researchers resolve contradictory stability data between plasma and urine matrices?

Plasma’s protein-binding capacity may buffer MPPH degradation, whereas urine’s high urea and low protein content exacerbate microbial activity. Experimental designs should normalize inoculum size (e.g., E. coli CFU/mL) and validate matrix-specific degradation kinetics using LC-MS/MS .

Q. What mechanisms underlie E. coli-mediated MPPH degradation, and how can they be experimentally validated?

Hypothesized pathways include bacterial amidases or hydroxylases modifying MPPH’s amino-alcohol structure. Stable isotope-labeled MPPH (e.g., deuterated analogs) can track metabolic byproducts. Knockout E. coli strains (e.g., lacking ampC β-lactamase) may isolate enzymatic contributions .

Q. How should researchers design experiments to control for temperature-dependent vs. microbial degradation?

Use three sample sets: (1) sterile controls (autoclaved), (2) E. coli-inoculated, and (3) antimicrobial-treated. Compare degradation rates at 37°C (microbial activity) vs. −20°C (temperature-driven hydrolysis). Statistical models (ANOVA with Tukey post-hoc) can partition variance .

Q. What analytical strategies differentiate between enzymatic degradation and chemical hydrolysis of MPPH?

Incubate MPPH with heat-inactivated E. coli lysates (chemical hydrolysis control) vs. live cultures. LC-HRMS identifies degradation products unique to enzymatic pathways (e.g., N-demethylation). Kinetic studies (Arrhenius plots) further distinguish temperature-dependent effects .

Q. How do microbial communities (vs. monocultures) synergistically impact MPPH stability in complex biological samples?

Co-culture experiments with E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa simulate forensic samples with polymicrobial contamination. Metagenomic profiling (16S rRNA sequencing) and metabolomics correlate community structure with degradation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.